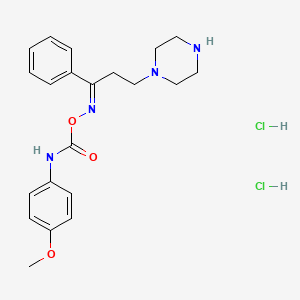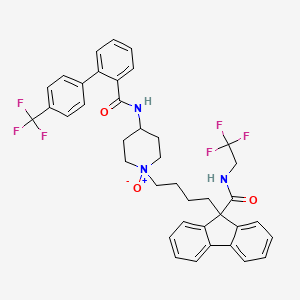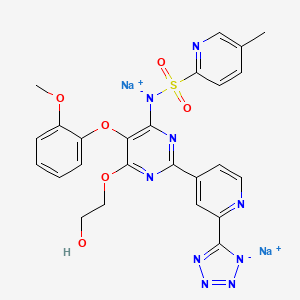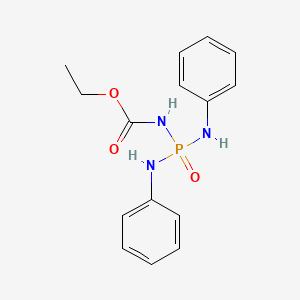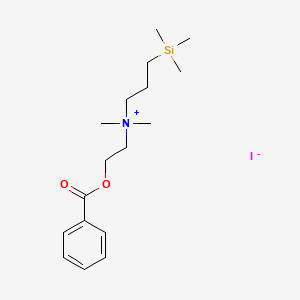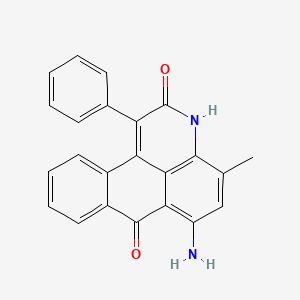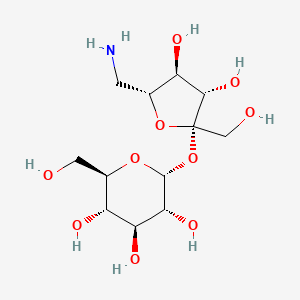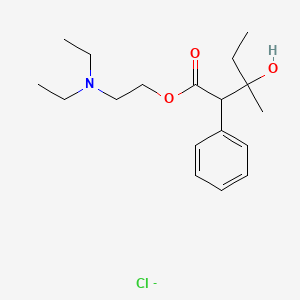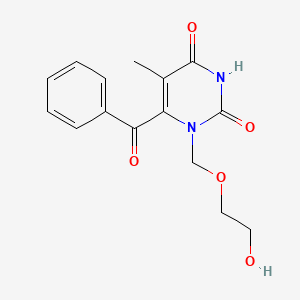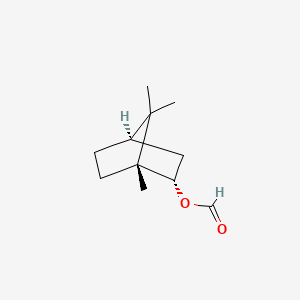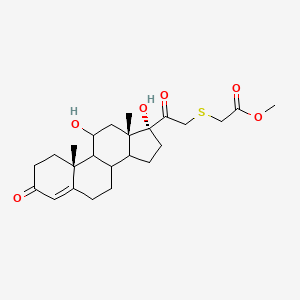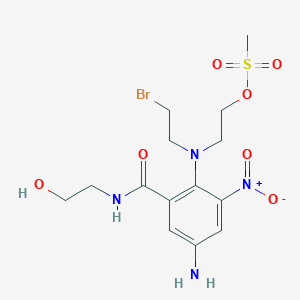
PR-104 metabolite M23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.
化学反応の分析
Types of Reactions
PR-104 metabolite M23 undergoes several types of chemical reactions, including:
Reduction: The primary reaction involves the reduction of PR-104A to this compound.
Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.
Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.
科学的研究の応用
PR-104 metabolite M23 has several scientific research applications, including:
Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.
Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.
Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.
作用機序
PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.
類似化合物との比較
Similar Compounds
PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.
Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.
AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.
Uniqueness
This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.
特性
CAS番号 |
952144-70-6 |
|---|---|
分子式 |
C14H21BrN4O7S |
分子量 |
469.31 g/mol |
IUPAC名 |
2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21) |
InChIキー |
YQQYPWGYGLCPBO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


